4-Bromo-3-(4-chlorophenyl)-1H-pyrazole
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Overview
Description
Preparation Methods
The synthesis of acarbose involves complex oligosaccharide chemistry. The industrial production of acarbose typically involves fermentation processes using specific strains of Actinoplanes bacteria . The fermentation broth is then subjected to various purification steps, including filtration, ion-exchange chromatography, and crystallization, to isolate and purify acarbose .
Chemical Reactions Analysis
Acarbose undergoes several types of chemical reactions, including hydrolysis and enzymatic degradation. It inhibits enzymes such as alpha-glucosidase and pancreatic alpha-amylase, which are responsible for breaking down complex carbohydrates into simple sugars . The major products formed from these reactions are oligosaccharides and monosaccharides .
Scientific Research Applications
Acarbose has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to manage blood glucose levels in patients with type 2 diabetes mellitus . In biological research, acarbose is used to study carbohydrate metabolism and enzyme inhibition . It is also used in the food industry as a starch blocker to reduce the glycemic index of foods .
Mechanism of Action
Acarbose exerts its effects by inhibiting alpha-glucosidase enzymes located in the brush border of the small intestine . These enzymes are responsible for breaking down oligosaccharides and disaccharides into absorbable monosaccharides . By inhibiting these enzymes, acarbose delays the absorption of glucose and reduces postprandial blood glucose levels . This mechanism involves competitive inhibition, where acarbose binds to the active site of the enzyme, preventing the substrate from binding .
Comparison with Similar Compounds
Other similar compounds in this class include miglitol and voglibose . Compared to these compounds, acarbose has a unique structure that includes an acarviosin moiety with a maltose at the reducing terminus . This unique structure contributes to its specific inhibitory activity and pharmacokinetic properties . While all three compounds inhibit alpha-glucosidase, acarbose is particularly effective in patients consuming a high-carbohydrate diet .
Properties
IUPAC Name |
4-bromo-5-(4-chlorophenyl)-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-8-5-12-13-9(8)6-1-3-7(11)4-2-6/h1-5H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYIFLCOHJZQKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17978-27-7 |
Source
|
Record name | 4-bromo-3-(4-chlorophenyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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